2-Methyl-4-(4-methylphenyl)thiophene
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Overview
Description
2-Methyl-4-(4-methylphenyl)thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are known for their stability and versatility in various chemical reactions. The presence of a methyl group at the 2-position and a 4-methylphenyl group at the 4-position of the thiophene ring makes this compound unique and potentially useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-methylphenyl)thiophene can be achieved through several methods. One common approach involves the Paal-Knorr synthesis which is a condensation reaction between a 1,4-dicarbonyl compound and a sulfur source such as phosphorus pentasulfide (P4S10). Another method involves the Gewald reaction, which is a condensation reaction between a ketone, a cyanoacetate, and elemental sulfur.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as rhodium complexes and ligands like bis(diphenylphosphino)ferrocene (DPPF) can be used to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-methylphenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene.
Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are effective.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst is a common method.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
2-Methyl-4-(4-methylphenyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-methylphenyl)thiophene depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiophene ring can enhance its ability to interact with aromatic amino acids in proteins, thereby influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simple sulfur-containing five-membered ring.
2-Methylthiophene: A thiophene derivative with a methyl group at the 2-position.
4-Phenylthiophene: A thiophene derivative with a phenyl group at the 4-position.
Uniqueness
2-Methyl-4-(4-methylphenyl)thiophene is unique due to the presence of both a methyl group and a 4-methylphenyl group, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile building block in organic synthesis and its application in various fields.
Properties
Molecular Formula |
C12H12S |
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Molecular Weight |
188.29 g/mol |
IUPAC Name |
2-methyl-4-(4-methylphenyl)thiophene |
InChI |
InChI=1S/C12H12S/c1-9-3-5-11(6-4-9)12-7-10(2)13-8-12/h3-8H,1-2H3 |
InChI Key |
KJDKEWJFENERQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2)C |
Origin of Product |
United States |
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